8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene
CAS No.: 99948-87-5
Cat. No.: VC16203389
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99948-87-5 |
|---|---|
| Molecular Formula | C14H28O2 |
| Molecular Weight | 228.37 g/mol |
| IUPAC Name | 8-(1-ethoxyethoxy)-2,6-dimethyloct-1-ene |
| Standard InChI | InChI=1S/C14H28O2/c1-6-15-14(5)16-11-10-13(4)9-7-8-12(2)3/h13-14H,2,6-11H2,1,3-5H3 |
| Standard InChI Key | YKUFXXRBFCCEKW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(C)OCCC(C)CCCC(=C)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Isomeric Considerations
The compound’s IUPAC name, 8-(1-ethoxyethoxy)-2,6-dimethyloct-1-ene, precisely defines its structure:
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A 1-ene double bond between C1 and C2.
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Methyl groups at C2 and C6.
Notably, confusion arises from the similarity to 8-(1-ethoxyethoxy)-2,6-dimethyloct-2-ene (CAS 68928-61-0), which differs only in the double bond position (between C2 and C3) . This structural variation significantly impacts reactivity and physicochemical behavior. For instance, the 1-ene isomer’s terminal double bond may enhance susceptibility to electrophilic additions compared to the internal double bond in the 2-ene analog .
Table 1: Key Identifiers for 8-(1-Ethoxyethoxy)-2,6-dimethyloct-1-ene
| Property | Value | Source |
|---|---|---|
| CAS Number | 99948-87-5 | |
| Molecular Formula | C₁₄H₂₈O₂ | |
| Molecular Weight | 228.37 g/mol | |
| SMILES | CCOC(C)OCCC(C)CC=CC | |
| InChIKey | SPEUXEXTPNHKBM-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for synthesizing the 1-ene isomer are scarce, analogous compounds suggest plausible pathways:
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Acetal Formation: Reacting citronellal with ethanol under acid catalysis could yield the ethoxyethoxy group. For example, citronellal’s aldehyde group may undergo nucleophilic addition with ethanol, followed by etherification .
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Olefin Metathesis: A Grubbs catalyst-mediated reaction might reposition double bonds in pre-functionalized octene derivatives, enabling access to the 1-ene isomer from internal alkenes .
Challenges include controlling regioselectivity to favor the 1-ene product over the thermodynamically stable 2-ene isomer. Gas chromatography-mass spectrometry (GC-MS) data from PubChem indicates that the 2-ene variant elutes earlier (Kovats RI: 1423 non-polar), suggesting higher volatility than the 1-ene form.
Physicochemical Properties
Lipophilicity and Solubility
With an XLogP3-AA value of 4.5 , the compound exhibits high lipophilicity, typical of branched ethers. This property favors solubility in organic solvents (e.g., hexane, diethyl ether) over water, aligning with its zero hydrogen-bond donors and two acceptors . Such characteristics make it suitable for non-polar formulations.
Spectroscopic Profiles
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GC-MS: A prominent molecular ion peak at m/z 228 corroborates the molecular weight. Fragmentation patterns likely include loss of ethoxyethoxy (-88 Da) and methyl groups (-15 Da) .
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NMR: Predicted signals include a triplet for the terminal =CH₂ group (δ 4.8–5.0 ppm) and multiplets for the ethoxyethoxy protons (δ 3.4–3.7 ppm) .
Applications and Industrial Relevance
Fragrance and Flavor Industry
The structural resemblance to citronellyl ethyl acetal (a known fragrance ingredient) suggests potential as a synthetic flavorant. The ethoxyethoxy group could impart stability against oxidation, extending shelf-life in perfumes.
Chemical Intermediate
The compound’s bifunctional nature (ether and alkene) positions it as a candidate for further derivatization, such as:
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Epoxidation: Converting the double bond to an epoxide for polymer applications.
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Hydroformylation: Producing aldehydes for surfactant synthesis .
Future Directions and Research Gaps
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Isomer-Specific Studies: Comparative analyses of 1-ene vs. 2-ene isomers’ reactivity and biological activity.
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Process Optimization: Developing catalytic systems to enhance 1-ene selectivity during synthesis.
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Ecotoxicology: Assessing environmental persistence given the compound’s high logP.
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